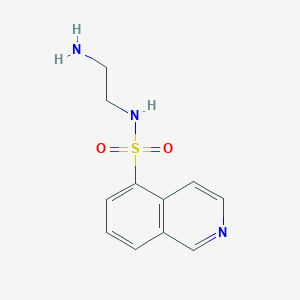

N-(2-aminoethyl)isoquinoline-5-sulfonamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(2-aminoethyl)isoquinoline-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2S/c12-5-7-14-17(15,16)11-3-1-2-9-8-13-6-4-10(9)11/h1-4,6,8,14H,5,7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCVZSHVZGVWQKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501004735 | |

| Record name | N-(2-Aminoethyl)isoquinoline-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501004735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84468-17-7 | |

| Record name | N-(2-Aminoethyl)-5-isoquinolinesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084468177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Aminoethyl)isoquinoline-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501004735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of N-(2-aminoethyl)isoquinoline-5-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-aminoethyl)isoquinoline-5-sulfonamide, commonly known as HA-100, is a potent, cell-permeable small molecule inhibitor of several serine/threonine protein kinases. Its ability to competitively block the ATP-binding site of key kinases, including Protein Kinase A (PKA), Protein Kinase C (PKC), cGMP-dependent Protein Kinase (PKG), and Rho-associated coiled-coil containing protein kinase (ROCK), underpins its diverse pharmacological effects. This technical guide provides a comprehensive overview of the mechanism of action of HA-100, presenting quantitative inhibitory data, detailed experimental protocols for assessing its activity, and visualizations of the key signaling pathways it modulates.

Core Mechanism of Action: Competitive ATP Inhibition

This compound is a member of the isoquinoline sulfonamide class of compounds.[1] Its primary mechanism of action is the competitive inhibition of protein kinases at their highly conserved ATP-binding pocket.[1] By occupying this site, HA-100 prevents the binding of ATP, thereby blocking the transfer of the γ-phosphate group to the hydroxyl moieties of serine or threonine residues on substrate proteins. This action effectively halts the downstream signaling cascade initiated by the target kinase.

Kinase Inhibitory Profile

HA-100 exhibits a broad-spectrum inhibitory activity against several key serine/threonine kinases. The potency of this inhibition is quantified by the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). The Ki value represents the dissociation constant of the enzyme-inhibitor complex and is a measure of binding affinity, whereas the IC50 value is dependent on experimental conditions, notably the ATP concentration.

| Target Kinase | IC50 (µM) | Ki (µM) |

| cGMP-dependent Protein Kinase (PKG) | 4[2][3][4] | 0.87[5] |

| cAMP-dependent Protein Kinase (PKA) | 8[2][3][4][6] | 1.9[5] |

| Protein Kinase C (PKC) | 12[2][3][4][6] | 6.5[2], 18[5] |

| Myosin Light Chain Kinase (MLCK) | 240[2][3][4] | 61[2] |

| Rho-associated Kinase (ROCK) | Not explicitly quantified in the provided results, but recognized as an inhibitor.[1][2][3] | - |

Impact on Core Signaling Pathways

The multi-target nature of HA-100 allows it to modulate several critical cellular signaling pathways. A primary and well-characterized effect is the induction of smooth muscle relaxation and vasodilation.[7] This is achieved through the inhibition of both ROCK and MLCK, which are crucial for the phosphorylation of the myosin regulatory light chain (MLC), a key step in smooth muscle contraction.

Beyond vasodilation, HA-100 is utilized in stem cell research, where it has been shown to increase the efficiency of human fibroblast reprogramming and improve the survival and cloning efficiency of human pluripotent stem cells in culture.[6] This is likely due to its modulation of pathways governed by PKA and PKC.

Experimental Protocols: In Vitro Kinase Inhibition Assay

The following is a generalized protocol for determining the inhibitory activity (IC50) of this compound against a target serine/threonine kinase using a radiometric assay, which is considered a gold standard for quantifying kinase activity.[8]

Materials

-

Purified recombinant target kinase (e.g., PKA, PKC, ROCK)

-

Specific peptide or protein substrate for the target kinase

-

This compound (HA-100)

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 1 mM DTT)

-

Adenosine triphosphate (ATP), non-radiolabeled

-

[γ-³²P]ATP

-

10% Trichloroacetic acid (TCA) or Phosphocellulose paper

-

Scintillation counter and scintillation fluid

-

96-well microtiter plates

Experimental Workflow

Detailed Procedure

-

Inhibitor Preparation: Prepare a stock solution of HA-100 in DMSO. Perform serial dilutions to create a range of concentrations to be tested (e.g., from 1 nM to 100 µM).

-

Reaction Setup: In a 96-well plate, add the kinase assay buffer, the diluted target kinase, the specific substrate, and the various concentrations of HA-100. Include control wells with DMSO only (for 100% activity) and wells without the kinase (for background).

-

Reaction Initiation: Start the kinase reaction by adding the ATP mixture, which contains a final concentration of ATP at or near the Km for the specific kinase and a tracer amount of [γ-³²P]ATP.

-

Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains within the linear range.

-

Reaction Termination and Separation: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unreacted [γ-³²P]ATP will not.

-

Washing: Wash the phosphocellulose papers extensively with an appropriate buffer (e.g., 0.75% phosphoric acid) to remove all unbound [γ-³²P]ATP.

-

Detection: Place the dried phosphocellulose papers into scintillation vials with scintillation fluid and measure the amount of incorporated radioactivity using a scintillation counter.

-

Data Analysis:

-

Subtract the background counts (no enzyme control) from all other readings.

-

Calculate the percentage of kinase inhibition for each HA-100 concentration relative to the DMSO control (0% inhibition).

-

Plot the percentage of inhibition against the logarithm of the HA-100 concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Determination of Ki

To determine the inhibitor constant (Ki) for a competitive inhibitor like HA-100, a series of kinetic experiments must be performed. This involves measuring the initial reaction rates at various substrate (ATP) concentrations in the presence of different fixed concentrations of the inhibitor. The data can then be analyzed using methods such as a Dixon plot or by fitting the data to the Michaelis-Menten equation for competitive inhibition. Alternatively, the Cheng-Prusoff equation can be used to calculate Ki from the IC50 value if the Km of the substrate (ATP) is known:

Ki = IC50 / (1 + [S]/Km)

Where:

-

[S] is the concentration of the substrate (ATP) used in the IC50 determination.

-

Km is the Michaelis-Menten constant for the substrate (ATP).

Conclusion

This compound (HA-100) is a valuable research tool for studying cellular signaling pathways regulated by serine/threonine kinases. Its mechanism as a competitive inhibitor of the ATP-binding site of PKA, PKC, PKG, and ROCK, among others, provides a means to dissect complex biological processes. The quantitative data and experimental protocols outlined in this guide offer a framework for the effective utilization and further investigation of this versatile kinase inhibitor in a research and drug development setting.

References

- 1. Assaying Protein Kinase Activity with Radiolabeled ATP [jove.com]

- 2. Non-Radioactive In vitro Kinase Assay - Molecular Biology [protocol-online.org]

- 3. assayquant.com [assayquant.com]

- 4. Non-radioactive LATS in vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. resources.revvity.com [resources.revvity.com]

- 6. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. media.cellsignal.com [media.cellsignal.com]

- 8. researchgate.net [researchgate.net]

H-9 Kinase Inhibitor: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-9, chemically identified as N-(2-aminoethyl)-5-isoquinolinesulfonamide, is a well-characterized, cell-permeable protein kinase inhibitor. It acts as a competitive inhibitor at the ATP-binding site of a range of kinases, with particular potency towards cyclic nucleotide-dependent and calcium/phospholipid-dependent protein kinases. This technical guide provides a detailed overview of the known targets of H-9, experimental protocols for assessing its inhibitory activity, and the key signaling pathways it modulates.

Target Profile of H-9 Kinase Inhibitor

H-9 exhibits a distinct inhibitory profile, with its primary targets being key regulators of cellular signaling pathways. The inhibitory activity is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Quantitative Inhibitory Activity

The following table summarizes the known inhibitory constants (Ki) of H-9 against its primary kinase targets. These values represent the concentration of H-9 required to inhibit the kinase activity by 50% under specific assay conditions and are indicative of the inhibitor's potency.

| Kinase Target | Ki (μM) |

| cGMP-dependent Protein Kinase (PKG) | 0.87 |

| cAMP-dependent Protein Kinase (PKA) | 1.9 |

| Protein Kinase C (PKC) | 18 |

| Ca2+/Calmodulin-dependent Protein Kinase II (CaMK II) | 60 |

| Casein Kinase I | 110 |

| Casein Kinase II | >300 |

Data sourced from literature reports.[1]

Signaling Pathway Modulation

By inhibiting key kinases, H-9 exerts a significant influence on major cellular signaling cascades, primarily the cAMP and Ca2+ signaling pathways.

cAMP Signaling Pathway

The cyclic adenosine monophosphate (cAMP) signaling pathway is a ubiquitous second messenger system that regulates a multitude of cellular processes. A key effector of this pathway is cAMP-dependent Protein Kinase (PKA). H-9's inhibition of PKA disrupts the downstream phosphorylation of target proteins, thereby affecting processes such as gene expression, metabolism, and cell growth.

Figure 1: H-9 inhibits the cAMP signaling pathway by targeting active PKA.

Calcium Signaling Pathway

The calcium (Ca2+) signaling pathway is another critical second messenger system involved in diverse cellular functions. An initial signal, often from a G protein-coupled receptor (GPCR) or a receptor tyrosine kinase (RTK), activates Phospholipase C (PLC).[2] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from the endoplasmic reticulum, and the combination of elevated intracellular Ca2+ and DAG activates Protein Kinase C (PKC).[2] H-9's inhibition of PKC interferes with the phosphorylation of its downstream targets, impacting processes like cell proliferation, differentiation, and apoptosis.[2]

Figure 2: H-9 modulates the Calcium signaling pathway by inhibiting active PKC.

Experimental Protocols

The determination of the inhibitory activity of H-9 against its target kinases is crucial for understanding its mechanism of action and for its application in research. A common method for this is the in vitro kinase assay.

General Workflow for In Vitro Kinase Inhibition Assay

The following diagram illustrates a generalized workflow for determining the IC50 value of a kinase inhibitor like H-9.

Figure 3: General workflow for determining the IC50 of a kinase inhibitor.

Detailed Protocol: In Vitro Radiometric Protein Kinase A (PKA) Inhibition Assay

This protocol describes a standard method to determine the inhibitory effect of H-9 on PKA activity by measuring the incorporation of 32P from [γ-32P]ATP into a specific substrate.

Materials:

-

Purified recombinant PKA catalytic subunit

-

PKA-specific peptide substrate (e.g., Kemptide: LRRASLG)

-

H-9 dihydrochloride

-

[γ-32P]ATP

-

Non-radiolabeled ATP

-

Kinase reaction buffer (e.g., 20 mM MOPS, pH 7.0, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT, 15 mM MgCl2)

-

Stopping solution (e.g., 75 mM phosphoric acid)

-

P81 phosphocellulose paper

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of H-9 in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of concentrations for IC50 determination.

-

Prepare a working solution of the PKA substrate in kinase reaction buffer.

-

Prepare a master mix containing the kinase reaction buffer, PKA enzyme, and PKA substrate.

-

-

Kinase Reaction:

-

In a microcentrifuge tube or a 96-well plate, add a defined volume of the H-9 dilution (or vehicle control).

-

Add the master mix containing the PKA enzyme and substrate to each tube/well.

-

Pre-incubate for 10 minutes at 30°C to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding a mixture of [γ-32P]ATP and non-radiolabeled ATP. The final ATP concentration should be close to the Km of PKA for ATP.

-

Incubate the reaction for a specific time (e.g., 10-20 minutes) at 30°C. The reaction time should be within the linear range of the enzyme activity.

-

-

Termination and Detection:

-

Stop the reaction by adding the stopping solution.

-

Spot a portion of the reaction mixture onto a P81 phosphocellulose paper square.

-

Wash the phosphocellulose papers extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Perform a final wash with acetone and let the papers dry.

-

Place the dry papers into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of kinase activity for each H-9 concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the H-9 concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).

-

Conclusion

H-9 is a valuable research tool for investigating cellular signaling pathways, particularly those regulated by PKA and PKC. Its well-defined target profile and mechanism of action make it a useful pharmacological agent for dissecting the roles of these kinases in various biological processes. The provided protocols offer a foundation for researchers to quantitatively assess the inhibitory effects of H-9 and similar compounds, contributing to the broader understanding of kinase biology and the development of novel therapeutics.

References

- 1. N-(2-Aminoethyl)-5-isoquinolinesulfonamide, a newly synthesized protein kinase inhibitor, functions as a ligand in affinity chromatography. Purification of Ca2+-activated, phospholipid-dependent and other protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

N-(2-aminoethyl)isoquinoline-5-sulfonamide: A Deep Dive into Structure-Activity Relationships

An In-depth Technical Guide for Researchers and Drug Development Professionals

The N-(2-aminoethyl)isoquinoline-5-sulfonamide scaffold has emerged as a significant pharmacophore, particularly in the realm of protein kinase inhibition. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this class of compounds, with a focus on their synthesis, biological evaluation, and the key structural modifications that influence their potency and selectivity.

Core Structure and Initial Observations

The parent compound, this compound, also known as H-9, is a known inhibitor of several protein kinases, including Protein Kinase C (PKC).[1][2] The core structure consists of an isoquinoline ring, a sulfonamide linker, and an aminoethyl side chain. Early investigations into this class of compounds focused on their vasodilatory effects, which were later linked to their kinase inhibitory properties.[3]

A foundational study by Morikawa et al. in 1989 laid the groundwork for understanding the SAR of this series. Their work demonstrated that the N-(2-aminoethyl) linker between the two non-aromatic nitrogen atoms was crucial for potent vasodilatory activity.[3] This initial finding spurred further investigation into modifications of this core structure to enhance potency and explore other therapeutic applications.

Structure-Activity Relationship Analysis

Systematic modifications of the this compound scaffold have revealed several key determinants of biological activity. The primary points of modification include the aminoethyl side chain and the isoquinoline ring itself.

Modifications of the Aminoethyl Side Chain

The nature of the substituents on the two non-aromatic nitrogen atoms of the aminoethyl side chain has a profound impact on activity.

-

Alkylation: Alkylation of either of the two non-aromatic nitrogens generally leads to more active compounds.[3] However, the size and nature of the alkyl group are critical.

-

Steric Hindrance: The introduction of bulky or excessively long alkyl groups tends to reduce the potency of the compounds.[3] This suggests that the binding pocket for this moiety has specific spatial constraints.

The following table summarizes the quantitative data from key studies on the vasodilatory effects of various this compound derivatives, highlighting the impact of side-chain modifications.

| Compound ID | R1 | R2 | R3 | Vasodilatory Activity (% increase in blood flow) |

| 3 | H | H | H | 100 ± 15 |

| 4 | CH₃ | H | H | 120 ± 18 |

| 5 | C₂H₅ | H | H | 135 ± 20 |

| 11 | CH₃ | CH₃ | H | 95 ± 12 |

| 27 | H | H | CH₃ | 150 ± 22 |

| 47 | H | C₂H₅ | H | 145 ± 21 |

Data adapted from Morikawa et al., J Med Chem. 1989 Jan;32(1):46-50. The vasodilatory activity was measured as the percent increase in arterial blood flow in dogs after local injection.

Experimental Protocols

A clear understanding of the experimental methodologies is crucial for reproducing and building upon existing research. The following sections detail the key experimental protocols for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of this compound Derivatives

The synthesis of this class of compounds typically starts from 5-isoquinolinesulfonic acid.[3] The general synthetic route is outlined below:

Caption: General synthetic scheme for this compound analogs.

Step-by-step protocol:

-

Chlorination: 5-Isoquinolinesulfonic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂), to yield 5-isoquinolinesulfonyl chloride.

-

Coupling: The resulting sulfonyl chloride is then reacted with an appropriately substituted N-alkylethylenediamine in the presence of a base to afford the desired this compound derivative.

-

Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization.

In Vivo Vasodilatory Activity Assay

The vasodilatory activity of the synthesized compounds is often evaluated in vivo using an animal model, such as a dog.[3]

Caption: Workflow for in vivo evaluation of vasodilatory activity.

Protocol:

-

Animal Preparation: A dog is anesthetized, and the femoral artery is surgically exposed and cannulated.

-

Blood Flow Measurement: An electromagnetic flowmeter is placed around the artery to continuously monitor blood flow.

-

Compound Administration: A solution of the test compound is injected locally into the artery.

-

Data Recording: The changes in arterial blood flow are recorded before and after the injection.

-

Analysis: The vasodilatory effect is quantified as the percentage increase in blood flow compared to the baseline.

Signaling Pathway Involvement

The biological effects of this compound and its derivatives are primarily mediated through the inhibition of protein kinases. A key target is Protein Kinase C (PKC), a crucial enzyme in various cellular signaling pathways.

Caption: Inhibition of the PKC signaling pathway by H-9.

This simplified diagram illustrates the canonical PKC signaling cascade. Activation of cell surface receptors leads to the activation of phospholipase C (PLC), which in turn generates diacylglycerol (DAG) and inositol trisphosphate (IP₃). DAG directly activates PKC, which then phosphorylates downstream substrate proteins, leading to a variety of cellular responses. This compound (H-9) and its analogs act by competitively inhibiting the ATP-binding site of PKC, thereby blocking the phosphorylation of its substrates and attenuating the downstream signaling cascade.[4]

Future Directions

The this compound scaffold continues to be a promising starting point for the development of novel kinase inhibitors. Future research in this area could focus on:

-

Improving Selectivity: Designing derivatives with higher selectivity for specific kinase isoforms to minimize off-target effects.

-

Exploring New Therapeutic Areas: Investigating the potential of these compounds in other diseases where kinase dysregulation is implicated, such as cancer and inflammatory disorders.[5][6]

-

Detailed Mechanistic Studies: Elucidating the precise molecular interactions between these inhibitors and their target kinases through techniques like X-ray crystallography.

References

- 1. This compound | C11H13N3O2S | CID 3544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(2-Aminoethyl)-5-isoquinolinesulfonamide, a newly synthesized protein kinase inhibitor, functions as a ligand in affinity chromatography. Purification of Ca2+-activated, phospholipid-dependent and other protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Isoquinolinesulfonamide derivatives. 2. Synthesis and vasodilatory activity of N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isoquinolinesulfonamides, novel and potent inhibitors of cyclic nucleotide dependent protein kinase and protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of the protein kinase inhibitors, 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine H-7 and N-(2-[methylamino]ethyl)-5-isoquinoline-sulfonamide H-8 on Lewis lung carcinoma tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Activity of N-(2-aminoethyl)isoquinoline-5-sulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activity, and mechanism of action of N-(2-aminoethyl)isoquinoline-5-sulfonamide derivatives. These compounds are notable for their activity as protein kinase inhibitors, a class of molecules that has garnered significant attention in drug discovery and development. This document details the synthetic pathways to these molecules, presents quantitative data on their inhibitory activity, and explores the key signaling pathways they modulate.

Core Synthesis

The synthesis of this compound derivatives is a multi-step process that begins with the formation of a key intermediate, isoquinoline-5-sulfonyl chloride. This intermediate is then coupled with an appropriate N-substituted ethylenediamine to yield the final product.

Synthesis of Isoquinoline-5-sulfonyl Chloride

The preparation of isoquinoline-5-sulfonyl chloride can be achieved through several methods, most commonly via the chlorosulfonation of isoquinoline or from 5-aminoisoquinoline.

Protocol 1: Direct Chlorosulfonation of Isoquinoline

This method involves the direct reaction of isoquinoline with a strong chlorosulfonating agent.

-

Step 1: In a round-bottom flask equipped with a stirrer and under an inert atmosphere, isoquinoline is dissolved in a suitable solvent such as chloroform.

-

Step 2: The solution is cooled to 0°C in an ice bath.

-

Step 3: Chlorosulfonic acid is added dropwise to the cooled solution, maintaining the temperature at 0°C.

-

Step 4: After the addition is complete, the reaction mixture is heated to 80°C for 4 hours.

-

Step 5: The mixture is then cooled and carefully poured onto crushed ice.

-

Step 6: The resulting precipitate, isoquinoline-5-sulfonyl chloride, is collected by filtration, washed with cold water, and dried under vacuum.

Protocol 2: From 5-Aminoisoquinoline via Diazotization

This alternative route begins with the diazotization of 5-aminoisoquinoline.

-

Step 1: Diazotization: 5-aminoisoquinoline is dissolved in concentrated hydrochloric acid and cooled to -10°C. A solution of sodium nitrite is then added dropwise, maintaining the low temperature, to form the diazonium salt.

-

Step 2: Sulfonyl Chloride Formation: In a separate vessel, sulfur dioxide is passed through acetic acid at 10-20°C until saturation. A catalytic amount of cupric chloride is added, followed by the dropwise addition of the previously prepared diazonium salt solution.

-

Step 3: Work-up: The reaction is stirred overnight, followed by extraction with dichloromethane. The organic layers are washed, dried, and the solvent is removed under reduced pressure to yield isoquinoline-5-sulfonyl chloride.

Synthesis of this compound Derivatives

The final step involves the coupling of isoquinoline-5-sulfonyl chloride with the desired N-substituted ethylenediamine. The following is a general procedure that can be adapted for various derivatives.

Protocol 3: General Coupling Procedure

-

Step 1: The chosen N-substituted ethylenediamine (e.g., ethylenediamine, N-methylethylenediamine) is dissolved in a suitable solvent, such as dichloromethane, in a round-bottom flask.

-

Step 2: The solution is cooled in an ice bath.

-

Step 3: A solution of isoquinoline-5-sulfonyl chloride in dichloromethane is added dropwise to the cooled diamine solution.

-

Step 4: The reaction mixture is stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Step 5: Upon completion, the reaction mixture is washed with water to remove any excess diamine and salts.

-

Step 6: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Step 7: The crude product is then purified, typically by column chromatography on silica gel or by recrystallization, to yield the desired this compound derivative. For compounds intended for biological assays, conversion to a hydrochloride salt by treatment with HCl in ethanol can improve solubility and stability.

An In-depth Technical Guide to the Pharmacology of Isoquinolinesulfonamide Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacology of isoquinolinesulfonamide compounds, a significant class of kinase inhibitors. This document details their core mechanism of action, profiles key compounds, presents quantitative inhibitory data, outlines detailed experimental protocols, and visualizes critical signaling pathways and workflows.

Executive Summary

Isoquinolinesulfonamide derivatives are a versatile class of synthetic compounds that have been extensively developed as inhibitors of various protein kinases. Their shared chemical scaffold allows for competitive inhibition at the ATP-binding site of these enzymes. By modifying the substituents on the isoquinoline ring and the sulfonamide group, researchers have developed potent and selective inhibitors for several kinase families, most notably Rho-associated coiled-coil containing protein kinase (ROCK) and Protein Kinase A (PKA). This has led to the development of therapeutic agents for a range of conditions, including cardiovascular diseases, glaucoma, and neurological disorders. This guide will delve into the technical details of their pharmacology to serve as a valuable resource for professionals in drug discovery and development.

Core Mechanism of Action: ATP-Competitive Inhibition

The primary mechanism by which isoquinolinesulfonamide compounds exert their inhibitory effects is through competitive inhibition of the ATP-binding site within the catalytic domain of protein kinases. The isoquinoline ring structure is a critical pharmacophore that mimics the adenine ring of ATP, allowing it to dock into the hydrophobic pocket of the kinase. The nitrogen atom at position 2 of the isoquinoline ring is crucial for forming a key hydrogen bond within this site.

Selectivity for different kinase families is achieved through modifications to the isoquinoline ring and the sulfonamide side chain. These modifications exploit subtle differences in the amino acid residues lining the ATP-binding pocket among various kinases, leading to differential binding affinities.

Key Isoquinolinesulfonamide Compounds

Several isoquinolinesulfonamide derivatives have been widely studied and some have been approved for clinical use.

-

Fasudil (HA-1077): A potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1] It is approved for the treatment of cerebral vasospasm.[2] Fasudil also demonstrates inhibitory activity against other kinases, including PKA, PKG, and PKC.

-

Ripasudil (K-115): A highly selective and potent ROCK inhibitor approved for the treatment of glaucoma and ocular hypertension.[3][4] Its mechanism of action in the eye involves increasing aqueous humor outflow through the trabecular meshwork.[4][5] Ripasudil was developed from fasudil, with the addition of a fluorine atom at the C4 position of the isoquinoline ring and a chiral methyl group on the diazepine ring, which significantly enhanced its potency and selectivity.[6]

-

H-89: A potent and selective inhibitor of Protein Kinase A (PKA).[7][8] It is widely used as a pharmacological tool to study the roles of PKA in cellular signaling pathways. H-89 also inhibits other kinases at higher concentrations, including ROCKII, MSK1, and S6K1.[8][9]

-

H-7 (1-(5-isoquinolinylsulfonyl)-2-methylpiperazine): A potent inhibitor of Protein Kinase C (PKC).[10] It also shows inhibitory activity against cyclic nucleotide-dependent protein kinases.[10]

Quantitative Data: Kinase Inhibition Profiles

The following tables summarize the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for key isoquinolinesulfonamide compounds against a panel of protein kinases. This data provides a quantitative measure of their potency and selectivity.

Table 1: IC50 Values of Isoquinolinesulfonamide Compounds Against Various Kinases

| Compound | ROCK1 (nM) | ROCK2 (nM) | PKA (nM) | PKC (nM) |

| Fasudil | - | 1900 | 1600 | 3300 |

| Ripasudil | 51 | 19 | >25,000 | - |

| H-89 | - | 135 | 48 | - |

| H-7 | - | - | 3000 | 6000 |

Data compiled from multiple sources. Note that assay conditions can influence IC50 values.

Table 2: Ki Values of Isoquinolinesulfonamide Compounds

| Compound | ROCK (µM) | PKA (µM) | PKG (µM) | PKC (µM) | MLCK (µM) |

| Fasudil | 0.33 | 1.6 | 1.6 | 3.3 | 36 |

| Hydroxyfasudil (active metabolite) | 0.17 | - | - | 18 | 140 |

| H-89 | - | 0.048 | - | - | - |

| H-7 | - | - | - | 6.0 | - |

Data compiled from multiple sources.[11]

Signaling Pathways and Experimental Workflows

Rho-Kinase (ROCK) Signaling Pathway

The RhoA/ROCK signaling pathway is a critical regulator of cellular contraction, motility, and proliferation. Isoquinolinesulfonamide-based ROCK inhibitors, such as Fasudil and Ripasudil, block this pathway, leading to smooth muscle relaxation and other therapeutic effects.

Caption: The RhoA/ROCK signaling pathway and the inhibitory action of Fasudil/Ripasudil.

Experimental Workflow: In Vitro Kinase Inhibition Assay

The following diagram illustrates a typical workflow for determining the IC50 value of an isoquinolinesulfonamide compound using a radiometric kinase assay.

Caption: A generalized workflow for an in vitro radiometric kinase inhibition assay.

Experimental Protocols

In Vitro Radiometric Protein Kinase Assay

This protocol provides a method for quantifying the activity of a protein kinase and determining the inhibitory potential of isoquinolinesulfonamide compounds.

Objective: To measure the incorporation of 32P from [γ-32P]ATP into a specific protein or peptide substrate.

Materials:

-

Purified protein kinase

-

Specific peptide or protein substrate

-

Isoquinolinesulfonamide inhibitor stock solution (in DMSO)

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

[γ-32P]ATP (specific activity ~3000 Ci/mmol)

-

Unlabeled ATP stock solution

-

Phosphocellulose paper (e.g., P81)

-

Wash buffer (e.g., 0.5% phosphoric acid)

-

Scintillation fluid and vials

-

Scintillation counter

Procedure:

-

Prepare a master mix: For each reaction, prepare a master mix containing kinase assay buffer, the protein kinase, and the substrate at their final concentrations.

-

Inhibitor pre-incubation: Add varying concentrations of the isoquinolinesulfonamide inhibitor or DMSO (vehicle control) to the reaction tubes. Add the kinase master mix to each tube.

-

Initiate the reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-32P]ATP to a final concentration typically at or near the Km for ATP of the specific kinase.

-

Incubation: Incubate the reactions at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.[2]

-

Stop the reaction: Terminate the reactions by spotting a portion of the reaction mixture onto phosphocellulose paper. The acidic nature of the paper denatures the kinase.

-

Washing: Wash the phosphocellulose papers multiple times in a large volume of wash buffer to remove unincorporated [γ-32P]ATP.[2] A final wash with acetone can facilitate drying.

-

Quantification: Place the dried paper squares into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Rho-Kinase (ROCK) Activity Assay

This protocol describes an ELISA-based method to measure ROCK activity in cell lysates.

Objective: To quantify the phosphorylation of a ROCK substrate (e.g., MYPT1) in response to treatment with isoquinolinesulfonamide inhibitors.

Materials:

-

Cultured cells (e.g., vascular smooth muscle cells)

-

Isoquinolinesulfonamide inhibitor

-

Cell lysis buffer containing protease and phosphatase inhibitors

-

Microplate pre-coated with a recombinant ROCK substrate (e.g., MYPT1)

-

Primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-MYPT1)

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 1 M H2SO4)

-

Microplate reader

Procedure:

-

Cell treatment: Plate cells and grow to desired confluency. Treat cells with various concentrations of the isoquinolinesulfonamide inhibitor for a specified time. Include a positive control (e.g., a known ROCK activator) and a vehicle control.

-

Cell lysis: Wash cells with cold PBS and lyse with ice-cold lysis buffer.

-

Kinase reaction: Add cell lysates to the wells of the substrate-coated microplate. Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Detection of phosphorylation:

-

Wash the wells to remove the cell lysate.

-

Add the primary antibody against the phosphorylated substrate and incubate for 1 hour at room temperature.

-

Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

-

Wash the wells and add the TMB substrate. Incubate until a color change is observed.

-

-

Quantification: Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: The absorbance is proportional to the amount of phosphorylated substrate, and thus to the ROCK activity. Calculate the percentage of ROCK inhibition for each inhibitor concentration.

Western Blot for Phosphorylated MYPT1

This protocol details the detection of phosphorylated MYPT1 (a downstream target of ROCK) in cell lysates by Western blotting.

Objective: To qualitatively or semi-quantitatively assess the inhibition of ROCK signaling in cells treated with isoquinolinesulfonamide compounds.

Materials:

-

Cell lysates prepared as in the cell-based assay

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-MYPT1 and anti-total-MYPT1 (for loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein quantification: Determine the protein concentration of the cell lysates.

-

Sample preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Separate the proteins by size on an SDS-polyacrylamide gel.

-

Protein transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary antibody incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-MYPT1) diluted in blocking buffer, typically overnight at 4°C.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

-

Secondary antibody incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane again with TBST.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and reprobing (optional): The membrane can be stripped and reprobed with an antibody against the total form of the protein (e.g., anti-total-MYPT1) to normalize for protein loading.

Conclusion

The isoquinolinesulfonamide scaffold has proven to be a highly valuable starting point for the development of potent and selective kinase inhibitors. Through a deep understanding of their mechanism of action, structure-activity relationships, and the signaling pathways they modulate, researchers have successfully developed compounds like Fasudil and Ripasudil, which have significant clinical impact. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of novel isoquinolinesulfonamide-based therapeutics. As our understanding of the kinome and its role in disease continues to expand, this class of compounds will undoubtedly remain at the forefront of drug discovery efforts.

References

- 1. benchchem.com [benchchem.com]

- 2. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assaying Protein Kinase Activity with Radiolabeled ATP [jove.com]

- 4. CN106310285A - New ripasudil hydrochloride hydrate eye drop and preparation method thereof - Google Patents [patents.google.com]

- 5. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]

- 6. Ripasudil - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isoquinolinesulfonamides, novel and potent inhibitors of cyclic nucleotide dependent protein kinase and protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

H-9: A Technical Guide to a Competitive Inhibitor of Protein Kinase C

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of H-9, a well-characterized isoquinoline sulfonamide derivative, and its role as a competitive inhibitor of Protein Kinase C (PKC). It details its mechanism of action, inhibitory constants, relevant experimental protocols, and its impact on cellular signaling pathways.

Introduction to Protein Kinase C (PKC)

Protein Kinase C represents a family of serine/threonine kinases that are crucial regulators of a multitude of cellular processes.[1] These include cell growth, differentiation, apoptosis, and immune responses.[2] PKC isozymes are activated by second messengers like diacylglycerol (DAG) and calcium (Ca2+), leading to the phosphorylation of specific substrate proteins and the propagation of downstream signaling cascades.[3][4] Given their central role in signal transduction, PKC enzymes have become significant targets for therapeutic intervention in various diseases, including cancer and inflammatory disorders.[2]

H-9: Mechanism of Action

H-9 acts as a competitive inhibitor of Protein Kinase C. Its primary mechanism involves competing with adenosine triphosphate (ATP) for binding to the catalytic domain of the kinase.[5][6][7] The catalytic domain of PKC contains a highly conserved ATP-binding pocket, and H-9, due to its structural similarity to the adenine group of ATP, can occupy this site.[4] By binding to this pocket, H-9 prevents the kinase from binding ATP, thereby blocking the transfer of a phosphate group to its protein substrates and inhibiting the enzyme's catalytic activity.[1]

This ATP-competitive inhibition is a common mechanism for many small-molecule kinase inhibitors.[5][7] The affinity of H-9 for the ATP-binding site is quantified by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50).

Caption: Mechanism of H-9 as an ATP-competitive inhibitor of PKC.

Quantitative Inhibition Data

The potency and selectivity of H-9 are determined by its inhibition constants (Ki) and IC50 values. The IC50 value represents the concentration of the inhibitor required to reduce the kinase activity by 50% under specific experimental conditions.[8] The Ki value is the dissociation constant of the enzyme-inhibitor complex and provides a more absolute measure of potency.[8] It's important to note that the IC50 value is dependent on the ATP concentration used in the assay; for ATP-competitive inhibitors, a higher ATP concentration will result in a higher IC50 value.

Table 1: Inhibitory Potency of H-9 against Protein Kinases

| Kinase | IC50 (µM) | Ki (µM) |

| Protein Kinase C (PKC) | 12 | 15 |

| Protein Kinase A (PKA) | 1.8 | 2.5 |

| cGMP-dependent Protein Kinase (PKG) | 0.48 | 0.8 |

| Myosin Light Chain Kinase (MLCK) | 60 | - |

Note: Values are compiled from various sources and may differ based on experimental conditions such as ATP concentration and substrate used.

As shown in the table, while H-9 is an effective inhibitor of PKC, it also demonstrates significant inhibitory activity against other kinases, particularly PKA and PKG. This lack of high specificity is a critical consideration when interpreting experimental results using H-9.

Experimental Protocol: In Vitro PKC Inhibition Assay

This section outlines a generalized protocol for determining the inhibitory activity of H-9 against PKC in vitro using a non-radioactive, ELISA-based method.[9]

Objective: To measure the IC50 value of H-9 for Protein Kinase C.

Principle: A specific PKC substrate is coated on a microplate.[9] Active PKC phosphorylates this substrate in the presence of ATP.[9] The extent of phosphorylation is detected using a phospho-specific antibody, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for signal generation.[9] The signal intensity is inversely proportional to the inhibitory activity of H-9.[9]

Materials:

-

Purified, active Protein Kinase C

-

PKC substrate-coated microplate

-

H-9 (dissolved in DMSO)

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

ATP solution

-

Quench Buffer (e.g., 50 mM EDTA)

-

Phospho-specific primary antibody

-

HRP-conjugated secondary antibody

-

Wash Buffer (e.g., TBST)

-

TMB or other HRP substrate

-

Stop Solution (e.g., 1 M H2SO4)

Procedure:

-

Inhibitor Preparation: Prepare serial dilutions of H-9 in Kinase Assay Buffer. Include a vehicle control (DMSO).

-

Kinase Reaction Setup:

-

Add 25 µL of diluted H-9 or vehicle control to the wells of the substrate-coated plate.

-

Add 25 µL of active PKC enzyme solution to each well.

-

Incubate for 10 minutes at 30°C to allow for inhibitor-enzyme binding.

-

-

Initiate Phosphorylation:

-

Add 50 µL of ATP solution to each well to start the reaction. The final ATP concentration should ideally be close to the Km value for PKC.

-

Incubate for 30-60 minutes at 30°C.

-

-

Stop Reaction: Add 50 µL of Quench Buffer to each well to terminate the kinase reaction.

-

Detection:

-

Wash the wells three times with Wash Buffer.

-

Add 100 µL of diluted phospho-specific primary antibody and incubate for 60 minutes at room temperature.[9]

-

Wash the wells three times with Wash Buffer.

-

Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.[9]

-

Wash the wells three times with Wash Buffer.

-

Add 100 µL of TMB substrate and incubate until sufficient color develops.

-

Add 100 µL of Stop Solution.

-

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of H-9 concentration. Use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.

Caption: Workflow for an in vitro ELISA-based PKC inhibition assay.

Impact on Cellular Signaling Pathways

PKC isoforms are integral components of numerous signaling pathways. For instance, in the innate immune response, C-type lectin receptors (CLRs) like Dectin-1 can activate a signaling cascade involving the kinase Syk, which in turn activates PKCδ.[10] PKCδ then phosphorylates the adaptor protein Card9, leading to the assembly of the Card9-Bcl10-MALT1 complex and subsequent activation of downstream pathways like NF-κB, which is crucial for cytokine production.[10]

The introduction of H-9 would competitively inhibit PKCδ, thereby preventing the phosphorylation of Card9. This would disrupt the formation of the signaling complex and attenuate the downstream activation of NF-κB and subsequent inflammatory responses.

Caption: Inhibition of the Dectin-1 pathway by H-9 via PKCδ.

Conclusion and Considerations

H-9 is a valuable tool for studying PKC-mediated cellular processes. Its ATP-competitive mechanism of action is well-understood, and it effectively inhibits PKC activity in vitro and in cell-based assays. However, researchers and drug development professionals must consider its off-target effects, as it is not entirely specific to PKC. When designing experiments, appropriate controls and, if possible, more selective inhibitors should be used to validate findings attributed specifically to PKC inhibition. Despite this limitation, H-9 remains a foundational compound in the study of protein kinase signaling.

References

- 1. What are PKC inhibitors and how do they work? [synapse.patsnap.com]

- 2. Protein kinase C, an elusive therapeutic target? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ATP competitive protein kinase C inhibitors demonstrate distinct state-dependent inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Syk Kinase-Coupled C-type Lectin Receptors Engage Protein Kinase C-δ to Elicit Card9 Adaptor-Mediated Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]

N-(2-aminoethyl)isoquinoline-5-sulfonamide chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-aminoethyl)isoquinoline-5-sulfonamide, commonly known as H-9, is a synthetic chemical compound belonging to the isoquinoline sulfonamide family. It is recognized primarily as a cell-permeable, competitive inhibitor of several serine/threonine protein kinases. By targeting the highly conserved ATP-binding site of these enzymes, H-9 serves as a valuable molecular probe for elucidating cellular signaling pathways and as a foundational structure for the development of more selective kinase inhibitors. Its notable biological activities include potent vasodilation, making it a subject of interest in cardiovascular research. This document provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols.

Chemical Structure and Properties

H-9 is characterized by an isoquinoline ring system linked to a sulfonamide group, which in turn is connected to an aminoethyl side chain. This structure is crucial for its interaction with the ATP-binding pocket of protein kinases.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Common Synonyms | H-9, AEIQS, Protein kinase C inhibitor H-9 |

| CAS Number | 84468-17-7 |

| Molecular Formula | C₁₁H₁₃N₃O₂S |

| Molecular Weight | 251.31 g/mol |

| Canonical SMILES | C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCN |

| InChI Key | DCVZSHVZGVWQKV-UHFFFAOYSA-N |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| XLogP3 | 0.1 | PubChem |

| Hydrogen Bond Donors | 2 | PubChem |

| Hydrogen Bond Acceptors | 4 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Exact Mass | 251.07284784 Da | PubChem |

| Topological Polar Surface Area | 93.5 Ų | PubChem |

| Heavy Atom Count | 17 | PubChem |

Mechanism of Action and Signaling Pathways

The primary mechanism of action for H-9 is the competitive inhibition of protein kinases with respect to ATP.[1] The isoquinoline ring moiety occupies the adenine-binding region of the kinase's active site, while the sulfonamide group forms critical interactions within the pocket.[2] This prevents the transfer of the γ-phosphate from ATP to serine or threonine residues on substrate proteins, thereby blocking downstream signaling events.

H-9 exhibits broad-spectrum activity but shows a degree of selectivity for cyclic nucleotide-dependent protein kinases, such as Protein Kinase G (PKG) and Protein Kinase A (PKA), over Protein Kinase C (PKC) and other kinases.[1][3][4]

Role in Vasodilation: The cGMP/PKG Signaling Pathway

The vasodilatory effect of H-9 is directly linked to its potent inhibition of PKG. In vascular smooth muscle cells, nitric oxide (NO) stimulates soluble guanylate cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP). cGMP then activates PKG, which phosphorylates several downstream targets that collectively lead to a decrease in intracellular calcium concentration and dephosphorylation of the myosin light chain, resulting in muscle relaxation and vasodilation. By inhibiting PKG, H-9 can modulate this pathway, making it a tool for studying smooth muscle physiology.

Biological and Pharmacological Activity

H-9 has been characterized as an inhibitor of a range of protein kinases. Its inhibitory constants (Ki) demonstrate its potency and selectivity profile.

Table 3: Inhibitory Activity of H-9 Against Various Protein Kinases

| Target Kinase | Ki (µM) | Activity | Reference |

|---|---|---|---|

| cGMP-dependent Protein Kinase (PKG) | 0.87 - 0.9 | Potent Inhibition | [1][3][4] |

| cAMP-dependent Protein Kinase (PKA) | 1.9 | Potent Inhibition | [1][3][4] |

| Protein Kinase C (PKC) | 18 | Moderate Inhibition | [1][3][4] |

| Ca²⁺/Calmodulin-dependent Kinase II (CaMK II) | 60 | Weak Inhibition | [3] |

| Casein Kinase I | 110 | Weak Inhibition | [3] |

| Casein Kinase II | >300 | Negligible Inhibition |[3] |

Experimental Protocols

Representative Synthesis Protocol

This compound (H-9) can be synthesized from 5-isoquinolinesulfonic acid. The general procedure involves the conversion of the sulfonic acid to the more reactive sulfonyl chloride, followed by coupling with a diamine.

-

Step 1: Synthesis of 5-Isoquinolinesulfonyl Chloride.

-

To a flask containing 5-isoquinolinesulfonic acid, add an excess of a chlorinating agent (e.g., thionyl chloride or chlorosulfonic acid) slowly at 0°C.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 60-70°C) for 2-4 hours until the reaction is complete, as monitored by TLC.

-

Carefully pour the reaction mixture onto crushed ice to quench the excess chlorinating agent.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-isoquinolinesulfonyl chloride, which can be used in the next step without further purification.

-

-

Step 2: Synthesis of this compound (H-9).

-

Dissolve the crude 5-isoquinolinesulfonyl chloride in an anhydrous aprotic solvent such as dichloromethane or acetonitrile.

-

In a separate flask, dissolve an excess (e.g., 3-5 equivalents) of ethylenediamine in the same solvent.

-

Slowly add the sulfonyl chloride solution to the ethylenediamine solution at 0°C with constant stirring.

-

Allow the reaction to proceed at room temperature for 12-24 hours.

-

Upon completion, wash the reaction mixture with water and saturated sodium bicarbonate solution to remove excess amine and hydrochloride salts.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

In Vitro Kinase Inhibition Assay (General Workflow)

Determining the inhibitory potency (IC₅₀ or Ki) of H-9 against a specific kinase is fundamental. This is typically achieved using a radiometric or fluorescence-based in vitro assay.

In Vivo Vasodilatory Activity Protocol

The vasodilatory action of H-9 can be assessed in vivo by measuring changes in arterial blood flow.

-

Animal Model: The experiment is typically conducted in anesthetized dogs.

-

Surgical Preparation: The femoral and/or vertebral arteries are surgically exposed to allow for local drug administration and blood flow measurement. An electromagnetic flow probe is placed around the artery to continuously monitor blood flow.

-

Drug Administration: H-9, dissolved in a suitable vehicle (e.g., saline), is administered as a local intra-arterial injection. A range of doses is used to establish a dose-response relationship.

-

Data Acquisition: Arterial blood flow is recorded continuously before, during, and after drug injection. The peak increase in blood flow following injection is measured.

-

Data Analysis: The vasodilatory activity is quantified by calculating the dose required to produce a standard effect (e.g., a 100% increase in blood flow) and is often compared to a known vasodilator like diltiazem or trapidil to determine its relative potency.[3]

Conclusion

This compound (H-9) is a foundational protein kinase inhibitor with well-characterized effects on cyclic nucleotide-dependent kinases and a demonstrated vasodilatory action. Its relatively straightforward synthesis and known kinase selectivity profile make it an indispensable tool for probing signaling pathways. For drug development professionals, H-9 represents a classic scaffold from which more potent and selective inhibitors can be designed to target specific kinases implicated in a wide range of diseases.

References

- 1. N-(2-Aminoethyl)-5-isoquinolinesulfonamide, a newly synthesized protein kinase inhibitor, functions as a ligand in affinity chromatography. Purification of Ca2+-activated, phospholipid-dependent and other protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. H-series protein kinase inhibitors and potential clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. H 9 dihydrochloride, Protein kinase inhibitor (CAS 116700-36-8) | Abcam [abcam.com]

- 4. biosave.com [biosave.com]

The Multifaceted Biological Activities of Quinoline-5-Sulfonamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of biological activities. When functionalized with a sulfonamide group at the 5-position, this core structure gives rise to a class of compounds—quinoline-5-sulfonamides—with significant potential in therapeutic applications. This technical guide provides an in-depth overview of the biological activities of quinoline-5-sulfonamides, focusing on their anticancer, antibacterial, and enzyme inhibitory properties. It is designed to be a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of key biological processes to aid researchers in the fields of drug discovery and development.

Anticancer Activity

Quinoline-5-sulfonamide derivatives have demonstrated notable cytotoxic effects against a variety of cancer cell lines. The mechanism of action often involves the induction of apoptosis through the modulation of key regulatory proteins.

Quantitative Anticancer Activity Data

The in vitro anticancer activity of a series of 8-hydroxyquinoline-5-sulfonamide derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in Table 1.

Table 1: In Vitro Antiproliferative Activity (IC50 in µM) of 8-Hydroxyquinoline-5-sulfonamide Derivatives [1]

| Compound | C-32 (Amelanotic Melanoma) | MDA-MB-231 (Breast Adenocarcinoma) | A549 (Lung Adenocarcinoma) | HFF-1 (Normal Fibroblasts) |

| 3a | >100 | >100 | >100 | >100 |

| 3b | 78.3 ± 2.1 | 89.1 ± 2.5 | 95.4 ± 3.1 | >100 |

| 3c | 23.7 ± 0.9 | 28.4 ± 1.1 | 31.6 ± 1.3 | >100 |

| 3d | 92.5 ± 3.3 | >100 | >100 | >100 |

| 3e | 85.4 ± 2.8 | 94.2 ± 3.0 | >100 | >100 |

| 3f | 81.9 ± 2.5 | 91.5 ± 2.9 | 98.7 ± 3.4 | >100 |

| Cisplatin | 19.8 ± 0.7 | 25.1 ± 0.9 | 22.4 ± 0.8 | Not Reported |

| Doxorubicin | 1.2 ± 0.1 | 1.8 ± 0.1 | 1.5 ± 0.1 | Not Reported |

Data are presented as mean ± standard deviation. Compound 3c: 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide[1]

Among the tested compounds, derivative 3c exhibited the most potent activity against all three cancer cell lines, with IC50 values comparable to the established anticancer drug cisplatin.[1] Importantly, compound 3c showed no toxicity to normal human dermal fibroblasts (HFF-1) at concentrations up to 100 µM, indicating a degree of selectivity for cancer cells.[1]

Mechanism of Anticancer Action: Apoptosis Induction

Further investigations into the mechanism of action of compound 3c revealed its ability to induce apoptosis. This programmed cell death is initiated through the modulation of key proteins in the p53 and Bcl-2 signaling pathways.[1][2] Specifically, compound 3c was found to:

-

Increase the transcriptional activity of p53 and p21: The p53 tumor suppressor protein and its downstream target p21 are critical regulators of the cell cycle and apoptosis.[1][2]

-

Alter the expression of Bcl-2 family proteins: It decreases the expression of the anti-apoptotic protein Bcl-2 and increases the expression of the pro-apoptotic protein Bax.[2] This shift in the Bcl-2/Bax ratio is a hallmark of apoptosis induction.

The following diagram illustrates the proposed signaling pathway for the induction of apoptosis by quinoline-5-sulfonamide derivative 3c.

Caption: Proposed signaling pathway for apoptosis induction by a quinoline-5-sulfonamide.

Antibacterial Activity

In addition to their anticancer properties, certain quinoline-5-sulfonamides exhibit significant antibacterial activity, particularly against Gram-positive bacteria, including multidrug-resistant strains.

Quantitative Antibacterial Activity Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The MIC values for a series of 8-hydroxyquinoline-5-sulfonamide derivatives against various bacterial strains are presented in Table 2.

Table 2: Minimum Inhibitory Concentration (MIC in µg/mL) of 8-Hydroxyquinoline-5-sulfonamide Derivatives

| Compound | S. aureus ATCC 29213 | MRSA SA 3202 | E. faecalis ATCC 29212 | VRE 342B |

| 3a | 45.2 | 45.2 | >362 | >362 |

| 3b | 22.6 | 22.6 | >181 | >181 |

| 3c | 11.3 | 11.3 | >90.4 | >90.4 |

| 3d | 45.2 | 45.2 | >362 | >362 |

| 3e | 45.2 | 45.2 | >362 | >362 |

| 3f | 45.2 | 45.2 | >362 | >362 |

| Oxacillin | 1.25 | 79.8 | - | - |

| Ciprofloxacin | 1.51 | 48.3 | 1.51 | 1.51 |

MRSA: Methicillin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococcus.

Compound 3c again demonstrated the most potent activity, particularly against Staphylococcus aureus and its methicillin-resistant strain (MRSA).

Enzyme Inhibition

The biological effects of quinoline-5-sulfonamides can also be attributed to their ability to inhibit specific enzymes. Carbonic anhydrases (CAs) are a family of enzymes that are established therapeutic targets, and certain quinoline-based sulfonamides have been identified as potent inhibitors of these enzymes.

Quantitative Carbonic Anhydrase Inhibition Data

The inhibitory activity of a series of quinoline-based benzenesulfonamides against four human carbonic anhydrase (hCA) isoforms was investigated. The inhibition constants (Ki) are summarized in Table 3.

Table 3: Inhibition Constants (Ki in nM) of Quinoline-Based Sulfonamides Against Human Carbonic Anhydrase Isoforms

| Compound | hCA I | hCA II | hCA IX | hCA XII |

| 13a | 78.4 | 125.4 | 25.8 | 9.8 |

| 13b | 92.1 | 62.8 | 5.5 | 13.2 |

| 13c | 55.4 | 153.7 | 18.6 | 8.7 |

| 11c | 245.1 | 116.2 | 8.4 | 45.3 |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |

Lower Ki values indicate stronger inhibition.

Compounds 13b and 11c showed excellent inhibitory activity against the cancer-related isoform hCA IX, with Ki values in the single-digit nanomolar range.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell lines (e.g., C-32, MDA-MB-231, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Test compounds (quinoline-5-sulfonamides)

Procedure:

-

Cell Seeding: Harvest exponentially growing cells, perform a cell count, and adjust the cell suspension to the desired density. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.

Antibacterial Activity (Broth Microdilution for MIC Determination)

Materials:

-

Bacterial strains (e.g., S. aureus, E. faecalis)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well plates

-

Test compounds

-

Bacterial inoculum adjusted to 0.5 McFarland standard

Procedure:

-

Compound Dilution: Prepare a 2-fold serial dilution of the test compounds in MHB directly in the 96-well plates.

-

Inoculation: Add an equal volume of the standardized bacterial inoculum to each well. The final inoculum concentration should be approximately 5 x 10^5 CFU/mL.

-

Controls: Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

In Vitro Carbonic Anhydrase Inhibition Assay

This assay is based on the CA-catalyzed hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenol, which can be monitored spectrophotometrically.

Materials:

-

Purified human carbonic anhydrase isoforms

-

Tris-HCl buffer

-

4-Nitrophenyl acetate (NPA)

-

Test compounds

-

96-well plates

Procedure:

-

Enzyme and Inhibitor Pre-incubation: Add the CA enzyme solution to the wells of a 96-well plate. Add the test compounds at various concentrations and incubate for a short period to allow for binding.

-

Reaction Initiation: Initiate the reaction by adding the NPA substrate.

-

Kinetic Measurement: Immediately measure the increase in absorbance at 400-405 nm over time using a microplate reader in kinetic mode.

-

Data Analysis: The rate of the reaction is determined from the slope of the absorbance versus time plot. The percent inhibition is calculated for each inhibitor concentration. The Ki value is determined by fitting the data to appropriate enzyme inhibition models.

Visualized Workflows

Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for screening anticancer compounds and determining their IC50 values.

Caption: A generalized experimental workflow for determining the IC50 of anticancer compounds.

Conclusion

Quinoline-5-sulfonamides represent a versatile and promising class of compounds with a diverse range of biological activities. Their demonstrated efficacy as anticancer, antibacterial, and enzyme inhibitory agents warrants further investigation and development. This technical guide provides a foundational resource for researchers, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action and experimental workflows. The continued exploration of this chemical scaffold holds significant potential for the discovery of novel therapeutic agents to address unmet medical needs.

References

The Pivotal Role of Sulfonamides in Enzyme Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sulfonamides, a versatile class of synthetic compounds, have long been a cornerstone of medicinal chemistry. Their broad spectrum of biological activities, ranging from antimicrobial to anticancer effects, is fundamentally rooted in their ability to inhibit specific enzymes. This technical guide provides an in-depth exploration of the function of sulfonamides as enzyme inhibitors, with a focus on their core mechanisms of action, quantitative inhibitory data, and the signaling pathways they modulate. Detailed experimental protocols for key assays are also provided to facilitate practical application in research and drug development.

Core Mechanism of Action: Competitive Inhibition

The primary mechanism by which sulfonamides exert their therapeutic effects is through competitive enzyme inhibition. This occurs when the sulfonamide molecule, due to its structural similarity to the enzyme's natural substrate, binds to the active site of the enzyme. This binding event prevents the substrate from accessing the active site, thereby blocking the catalytic activity of the enzyme and disrupting a specific metabolic or signaling pathway.

Two major classes of enzymes are well-established targets for sulfonamide-based drugs: dihydropteroate synthase (DHPS) and carbonic anhydrases (CAs).

Dihydropteroate Synthase (DHPS) Inhibition: The Basis of Antibacterial Activity

The classic antibacterial action of sulfonamides stems from their ability to competitively inhibit dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[1][2] Bacteria synthesize their own folic acid, an essential cofactor for the synthesis of nucleic acids and certain amino acids.[1] Sulfonamides, being structural analogs of the natural DHPS substrate, para-aminobenzoic acid (PABA), bind to the enzyme's active site and halt the production of dihydropteroic acid, a precursor to folic acid.[1][3] This disruption of folate synthesis ultimately leads to the inhibition of bacterial growth and replication, a bacteriostatic effect.[1] Notably, human cells are not affected because they obtain folic acid from their diet and lack the DHPS enzyme, conferring selective toxicity to this class of drugs.[1]

Carbonic Anhydrase (CA) Inhibition: A Gateway to Diverse Therapeutic Applications

Sulfonamides are also potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4][5] This fundamental reaction is crucial for a multitude of physiological processes, including pH regulation, ion transport, and fluid balance.[5][6] The sulfonamide group (-SO₂NH₂) coordinates to the zinc ion in the active site of CAs, effectively blocking their catalytic activity.[4]

The inhibition of various CA isoforms by sulfonamides has been exploited for the treatment of a range of conditions. For instance, inhibition of CA II in the ciliary body of the eye reduces the secretion of aqueous humor, making sulfonamides like dorzolamide and brinzolamide effective in lowering intraocular pressure in glaucoma patients.[6] Furthermore, the overexpression of certain CA isoforms, such as CA IX and XII, in hypoxic tumors has made them attractive targets for anticancer therapies.[7][8] By inhibiting these tumor-associated CAs, sulfonamides can disrupt the pH regulation mechanisms that favor tumor growth and survival.[9]

Quantitative Data on Sulfonamide-Mediated Enzyme Inhibition

The potency of sulfonamide inhibitors is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following tables summarize the inhibitory activities of various sulfonamides against DHPS and different CA isoforms.

Table 1: Inhibition of Dihydropteroate Synthase (DHPS) by Sulfonamides

| Sulfonamide | Target Organism/Enzyme | IC50 | Ki | Reference(s) |

| Sulfamethoxazole | Plasmodium falciparum | - | 6 - 500 µM | [10] |

| Sulfanilamide | Arabidopsis thaliana DHPS | 18.6 µM | - | [11] |

| Sulfacetamide | Arabidopsis thaliana DHPS | 9.6 µM | - | [11] |

| Sulfadiazine | Arabidopsis thaliana DHPS | 4.2 µM | - | [11] |

| Compound 11a (N-sulfonamide 2-pyridone) | DHPS | 2.76 µg/mL | - | [12] |

| Dihydropteroate synthase-IN-1 | S. pneumoniae, B. subtilis, S. epidermidis, E. coli, P. vulgaris, K. pneumonia | MIC: 19.6 - 26.3 µg/ml | - | [13] |

Table 2: Inhibition of Carbonic Anhydrase (CA) Isoforms by Sulfonamides

| Sulfonamide | CA Isoform | IC50 | Ki | Reference(s) |

| Acetazolamide | hCA I | - | 278.8 nM | [5] |

| Acetazolamide | hCA II | - | 293.4 nM | [5] |

| Compound 14 (with bromine) | hCA I | - | 316.7 nM | [5] |

| Compound 13 (with fluorine) | hCA I | - | 533.1 nM | [5] |

| Compound 14 (with bromine) | hCA II | - | 412.5 nM | [5] |

| Compound 13 (with fluorine) | hCA II | - | 624.6 nM | [5] |

| Compound 15 (N-[4-(aminosulfonyl)phenyl]-6,7-dimethoxy-1-methyl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide) | hCA II | - | 3.3 nM | [14] |

| 4-hydroxymethyl/ethyl-benzenesulfonamide | EhiCA (β-class) | - | 36–89 nM | [15] |

| Sulfanilyl-sulfonamides | EhiCA (β-class) | - | 285–331 nM | [15] |